borapetoside A borapetoside A Borapetoside is a natural product found in Tinospora crispa with data available.
Brand Name: Vulcanchem
CAS No.: 100202-29-7
VCID: VC20744562
InChI: InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1
SMILES: CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6
Molecular Formula: C26H34O12
Molecular Weight: 538.5 g/mol

borapetoside A

CAS No.: 100202-29-7

Cat. No.: VC20744562

Molecular Formula: C26H34O12

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

borapetoside A - 100202-29-7

CAS No. 100202-29-7
Molecular Formula C26H34O12
Molecular Weight 538.5 g/mol
IUPAC Name (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione
Standard InChI InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1
Standard InChI Key GCXIISSOWSXMCD-MZYRCUENSA-N
Isomeric SMILES C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6
SMILES CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6
Canonical SMILES CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6

Chemical Structure and Properties

Borapetoside A is a complex natural product with the molecular formula C26H34O12 and a molecular weight of 538.5 g/mol . The compound is chemically identified in the IUPAC nomenclature as (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione . It represents one of the characteristic clerodane-type furanoditerpene glycosides found in Tinospora species.

Borapetoside A features a complex tetracyclic structure with a furan ring and a sugar moiety (glycoside) attached at the C-3 position. Additionally, it contains a lactone formation between C-4 and C-6 positions, which contributes significantly to its biological activity . The stereochemistry at C-8 (8R configuration) is crucial for its hypoglycemic effects, as demonstrated through structure-activity relationship studies.

Table 1. Physical and Chemical Properties of Borapetoside A

PropertyValueReference
Molecular FormulaC26H34O12
Molecular Weight538.5 g/mol
CAS Number100202-29-7
PubChem CID21636215
Stereochemistry at C-88R
Glycoside PositionC-3
Physical StateSolid (presumed based on similar compounds)-
SolubilitySoluble in polar organic solvents (presumed)-

Natural Sources and Isolation

Borapetoside A is primarily isolated from Tinospora crispa (L.) Hook. f. & Thomson, a woody climber belonging to the Menispermaceae family . This plant has been widely utilized in traditional medicine across Southeast Asia for treating various ailments, including diabetes, fever, and inflammatory conditions.

Within T. crispa, borapetoside A is one of more than 65 identified compounds, including various secondary metabolites such as furanoditerpenes, lactones, steroids, flavonoids, lignans, and alkaloids . Among these, clerodane-type furanoditerpenes like borapetoside A are considered characteristic compounds of this plant species.

The extraction and isolation of borapetoside A typically involve:

  • Collection and preparation of T. crispa stems or vines

  • Extraction using ethanol or methanol as solvents

  • Fractionation through various chromatographic techniques

  • Structural elucidation using spectroscopic methods such as NMR, MS, and X-ray crystallography

Other Tinospora species may also contain borapetoside A, although T. crispa remains the principal documented source for this compound.

Pharmacological Activities

Hypoglycemic Effects

Borapetoside A has been identified as the most active hypoglycemic principle among the three major diterpenoids (borapetosides A, B, and C) isolated from the ethanol extract of Tinospora crispa vines . Research has demonstrated its significant potential in glucose management through multiple mechanisms.

In experimental studies, borapetoside A exhibited dose-dependent hypoglycemic effects in both in vitro cell models and in vivo animal studies . The compound was shown to:

  • Increase glycogen content in a concentration-dependent manner

  • Decrease plasma glucose concentration in a dose-dependent fashion

  • Attenuate the elevation of plasma glucose during glucose tolerance tests

  • Increase glycogen synthesis in IL-6 treated C2C12 cells

  • Reverse elevated protein expression levels of phosphoenolpyruvate carboxykinase (PEPCK)

These effects were observed across different experimental models, including normal mice, streptozotocin-induced type 1 diabetic mice, and diet-induced type 2 diabetic mice .

Mechanism of Action

The hypoglycemic action of borapetoside A operates through dual pathways, making it a particularly interesting candidate for diabetes management. Research findings indicate that borapetoside A functions through both insulin-dependent and insulin-independent mechanisms .

Table 2. Mechanisms of Hypoglycemic Action of Borapetoside A

MechanismObservationsModel/SystemReference
Insulin SecretionIncreased plasma insulin levelsNormal mice and type 2 diabetic mice
Insulin-Independent ActionUnchanged insulin levels with maintained hypoglycemic effectType 1 diabetic mice
Peripheral Glucose UtilizationEnhanced glucose uptakePeripheral tissues
Hepatic GluconeogenesisReduced PEPCK expressionLiver tissue
Insulin SignalingActivation of insulin signaling pathwayNot specified
Glycogen SynthesisIncreased synthesis even in presence of IL-6C2C12 cells

The dual mechanism of action is particularly significant as it suggests potential efficacy in both type 1 and type 2 diabetes. While the increase in plasma insulin levels in normal and type 2 diabetic mice points to insulinotropic effects, the maintained hypoglycemic action in type 1 diabetic mice (where insulin levels remained unchanged) indicates additional insulin-independent mechanisms .

Structure-Activity Relationship

Structure-activity relationship studies of borapetosides have revealed crucial insights into the molecular features responsible for their biological activities. These findings highlight how subtle structural differences can significantly impact pharmacological properties.

The key structural determinants of borapetoside A's hypoglycemic activity include:

  • C-8 Stereochemistry: The 8R-chirality present in both borapetoside A and borapetoside C is essential for hypoglycemic activity. In contrast, borapetoside B with 8S-chirality lacks this activity .

  • Glycoside Position: Borapetoside A has its glycoside moiety at the C-3 position, whereas borapetoside C has it at the C-6 position. This difference contributes to variations in potency between these compounds .

  • Lactone Formation: The formation of a lactone between C-4 and C-6 in borapetoside A appears to influence its hypoglycemic potency .

These structure-activity relationships provide valuable guidance for potential synthetic modifications or semi-synthetic approaches to develop more potent derivatives for therapeutic applications.

Comparison with Other Borapetosides

Tinospora crispa contains several related borapetosides with varying structures and biological activities. Understanding the differences and similarities among these compounds provides context for evaluating borapetoside A's unique properties.

Table 3. Comparison of Borapetoside A with Other Borapetosides

CompoundMolecular FormulaKey Structural FeaturesReported Biological ActivitiesReference
Borapetoside AC26H34O128R-chirality, glycoside at C-3, lactone between C-4 and C-6Hypoglycemic activity (most potent)
Borapetoside BNot specified8S-chiralityInactive for hypoglycemic effects, component in antihypercholesterolemic extract
Borapetoside CNot specified8R-chirality, glycoside at C-6Hypoglycemic activity, potential anti-melanoma properties
Borapetoside FC27H34O11Methyl carboxylate groupReported in both T. crispa and T. cordifolia
Borapetosides D, E, G, HNot specifiedVarying structuresLimited data on specific activities

Notably, while borapetoside A demonstrates the most potent hypoglycemic effects among the studied borapetosides, other members of this family exhibit diverse bioactivities. For instance, borapetoside C has been investigated for potential anti-melanoma properties, possibly through targeting MMP9 and EGFR proteins . Additionally, a patent describes an extract containing borapetoside B and C along with syringin as an antihypercholesterolemic agent , suggesting complementary or synergistic effects among these compounds.

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